molecular formula C21H20ClNO3 B2915386 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide CAS No. 2097884-31-4

3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide

Cat. No.: B2915386
CAS No.: 2097884-31-4
M. Wt: 369.85
InChI Key: IFXKECYHDQWHDA-UHFFFAOYSA-N
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Description

This compound features a 3-chlorophenyl group attached to a propanamide backbone, which is further substituted with a 2-hydroxyethyl group linked to a 4-(furan-2-yl)phenyl moiety. The hydroxyethyl group may enhance solubility compared to purely hydrophobic substituents.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c22-18-4-1-3-15(13-18)6-11-21(25)23-14-19(24)16-7-9-17(10-8-16)20-5-2-12-26-20/h1-5,7-10,12-13,19,24H,6,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKECYHDQWHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide indicates a complex structure that may influence its biological activity. The presence of both chlorophenyl and furan moieties is significant in determining its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide. For instance, related alkaloids have demonstrated moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Pathogen MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The mechanisms through which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of key metabolic pathways. Similar compounds have been shown to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is critical for their virulence . This inhibition can lead to reduced pathogenicity and enhanced effectiveness against infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide. Variations in the substituents on the aromatic rings significantly influence the potency and selectivity of these compounds against various microbial strains . For example, modifications in the furan or phenyl groups can enhance or diminish antimicrobial efficacy.

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of furan derivatives, including those structurally similar to our compound, demonstrating that specific substitutions led to increased antibacterial activity against resistant strains of bacteria.
  • Fungal Activity : Another investigation focused on antifungal properties, revealing that certain derivatives exhibited MIC values as low as 16.69 µM against Candida albicans, indicating potential for therapeutic applications in fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Structural Difference: Replaces the furan-containing hydroxyethyl group with an isobutylphenyl moiety. This compound is derived from ibuprofen, suggesting anti-inflammatory applications .
  • (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide ():
    • Structural Difference: Features a propenamide (α,β-unsaturated amide) backbone and dual halogenation (Cl, F).
    • Impact: The conjugated double bond may enhance rigidity and binding affinity to target proteins. Fluorine improves metabolic stability and bioavailability .

Heterocyclic Modifications

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide ():
    • Structural Difference: Incorporates a thiazole ring instead of the hydroxyethyl group.
    • Impact: The thiazole moiety introduces hydrogen-bonding capability and aromatic heterocyclic interactions. This compound exhibits potent KPNB1 inhibition and anticancer activity, suggesting the thiazole’s role in target engagement .
  • N-[2-Hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide (): Structural Difference: Adds a morpholine-sulfonyl group and a methylcyclopropyl-furan substituent.

Piperazine and Piperidine Derivatives

  • N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Derivatives ():
    • Structural Difference: Replaces the hydroxyethyl-furan group with piperazine/piperidine rings.
    • Impact: Piperazine improves CNS penetration and pharmacokinetics. These derivatives show anticonvulsant activity, highlighting the role of nitrogen-containing heterocycles in neurological targets .
  • 2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (): Structural Difference: Combines cyclopropane, fluorophenyl, and piperazine groups. Impact: Cyclopropane increases metabolic stability; fluorophenyl enhances binding affinity through hydrophobic and electrostatic interactions .

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